molecular formula C6H9NS B3054281 1H-Pyrrole-2-methanethiol, 1-methyl- CAS No. 59303-06-9

1H-Pyrrole-2-methanethiol, 1-methyl-

Cat. No. B3054281
CAS RN: 59303-06-9
M. Wt: 127.21 g/mol
InChI Key: VERRTRQISNEDNH-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 2-methyl-” and “1H-Pyrrole, 1-methyl-” are organic compounds with the molecular formula C5H7N . They are derivatives of pyrrole, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 2-methyl-” and “1H-Pyrrole, 1-methyl-” can be viewed using Java or Javascript . The 3D structure is also available as a computed 3D SD file .


Physical And Chemical Properties Analysis

The boiling point of “1H-Pyrrole, 1-methyl-” is approximately 386 K . The fusion temperatures are 216.912 K and 216.82 K . The vaporization enthalpy is 44.6 ± 0.02 kJ/mol .

Scientific Research Applications

Photocatalysis and Photosensitization for Sulfur Compound Oxidation Research on photocatalysis and photosensitization presents an innovative application in the oxidation of reduced sulfur compounds, including methanethiol. The study investigates various photocatalytic processes using TiO2-based materials and alternative materials like aromatic photosensitizers for the efficient oxidation of these compounds. The oxidation results in different products, demonstrating the potential of photocatalytic treatment in reducing harmful and malodorous effects of sulfur compounds in industrial and water treatment plants (Cantau et al., 2007).

Methanotrophs in Biotechnology Methanotrophs, bacteria that use methane as their sole carbon source, offer a variety of biotechnological applications. These include the production of single-cell protein, biopolymers, components for nanotechnology, and more. The ability of methanotrophs to utilize methane for generating valuable products while potentially sequestering greenhouse gases highlights their significance in scientific research and sustainable development (Strong, Xie, & Clarke, 2015).

Green Chemistry and Methane Conversion Explorations into green chemistry perspectives of methane conversion, particularly through the methylation of aromatics using zeolite catalysts, underscore the environmental and industrial relevance of such processes. These studies delve into the catalytic methylation as a route for transforming methane into more valuable hydrocarbons, aligning with principles of green chemistry for more sustainable chemical processes (Adebajo, 2007).

Heterocycle-Based Electric Conductors Research into heterocycle-based electric conductors, focusing on pyrrole- and thiophene-based materials, represents a significant application in the field of materials science. These studies provide insights into designing tailored heterocyclic structures for specific operational requirements in electronic devices and systems (Pagani, 1994).

Supramolecular Capsules from Calixpyrrole Scaffolds The development of supramolecular capsules derived from calixpyrrole scaffolds illustrates an advanced application in the realm of supramolecular chemistry. By utilizing calix[4]pyrrole units, researchers have been able to construct molecular capsules that exhibit unique properties for potential use in drug delivery, molecular recognition, and more (Ballester, 2011).

Safety and Hazards

When handling pyrrole derivatives, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(1-methylpyrrol-2-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-7-4-2-3-6(7)5-8/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERRTRQISNEDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440618
Record name 1H-Pyrrole-2-methanethiol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59303-06-9
Record name 1-Methyl-1H-pyrrole-2-methanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59303-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-methanethiol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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